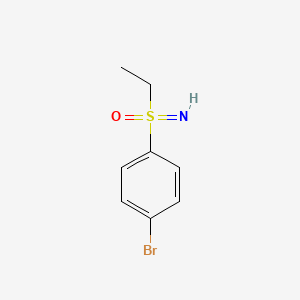

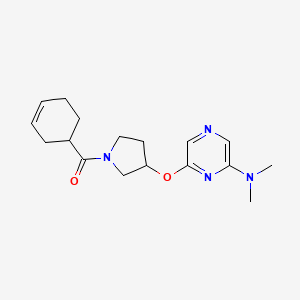

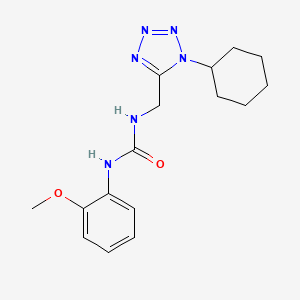

![molecular formula C35H32N4O4 B2358281 N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide CAS No. 477503-94-9](/img/structure/B2358281.png)

N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide” is a complex organic compound. It is related to the benzoxazole family of compounds . Benzoxazoles are aromatic organic compounds with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves reactions such as Knoevenagel condensation of 4‑hydroxy coumarin with an aldehyde followed by nucleophilic addition to the intermediate conjugate addition to carbonyl compounds .Molecular Structure Analysis

The molecular structure of “N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide” is complex. It is related to the benzoxazole family of compounds, which are characterized by a benzene-fused oxazole ring structure . The title compound, C34H32N4O2, undergoes a reversible [2+2] photoreaction with 1- (2-benzoxazol-2-yl)-2-bis [4- (dimethylamino)phenyl]ethane (NBE). Through intermolecular head-to-tail [2+2] photocycloaddition of NBE, the title compound displays a centrosymmetric molecular structure in the crystalline state .Chemical Reactions Analysis

The title compound, C34H32N4O2, undergoes a reversible [2+2] photoreaction with 1- (2-benzoxazol-2-yl)-2-bis [4- (dimethylamino)phenyl]ethane (NBE). Through intermolecular head-to-tail [2+2] photocycloaddition of NBE, the title compound displays a centrosymmetric molecular structure in the crystalline state .Applications De Recherche Scientifique

Energy-Rich Intermediates in Organic Synthesis

Organic azides (R-N3) play a crucial role as energy-rich and versatile intermediates in organic synthesis. N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide falls into this category. These azides have been of interest since the late 19th century and find applications in diverse areas such as chemistry, biomedicine, and materials science . Specifically, they serve as precursors for:

Click Chemistry and Cross-Linking Agents

Organic azides, including N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide, have become essential components of “click” chemistry. In particular, polyvalent azides serve as valuable cross-linking agents and monomers in materials science . Their ability to form stable triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions has revolutionized synthetic strategies.

Potential Drug Candidates: 3,1,5-Benzoxadiazepines

N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide serves as a versatile building block for the synthesis of 3,1,5-benzoxadiazepines. These heterocyclic compounds exhibit potential bioactivities, making them promising candidates for drug development . Researchers explore their pharmacological properties and evaluate their efficacy against specific targets.

Materials Science: Polymers and Coordination Polymers

The compound’s unique structure makes it suitable for constructing coordination polymers. For instance:

- Coordination Polymers with Cobalt and Nickel : N,N’-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide can coordinate with metal ions to form extended networks. These polymers may exhibit interesting properties, such as luminescence or magnetic behavior .

Propriétés

IUPAC Name |

N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32N4O4/c40-32(36-26-20-16-24(17-21-26)34-38-28-10-6-8-12-30(28)42-34)14-4-2-1-3-5-15-33(41)37-27-22-18-25(19-23-27)35-39-29-11-7-9-13-31(29)43-35/h6-13,16-23H,1-5,14-15H2,(H,36,40)(H,37,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMKPHLPRGCNFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCCCCCCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H32N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

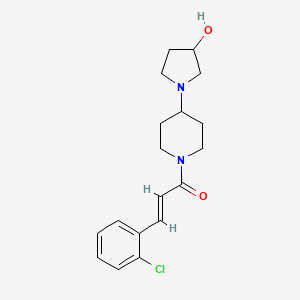

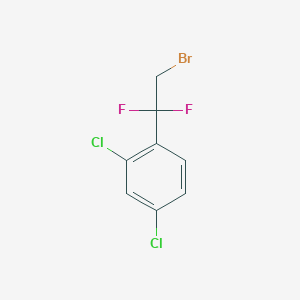

![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2358199.png)

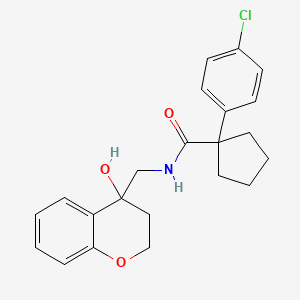

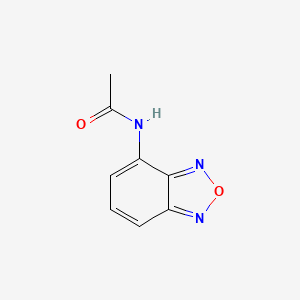

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B2358204.png)

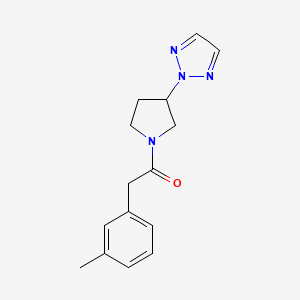

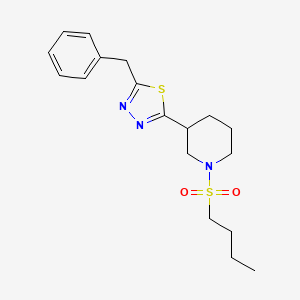

![2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358210.png)

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)